molecular formula C11H14FNO B13303053 3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine

3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine

Katalognummer: B13303053
Molekulargewicht: 195.23 g/mol
InChI-Schlüssel: NSKOVXITMBPIQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine is a chemical compound with the molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 4-fluoro-2-methylbenzyl group attached via an oxygen atom. It is primarily used for research purposes and has gained attention in various scientific fields due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine typically involves the reaction of 4-fluoro-2-methylbenzyl alcohol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to form the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and optimization of reaction parameters to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and benzyl group allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(4-Fluoro-2-methylbenzyl)oxy]azetidine is unique due to its specific substitution pattern and the presence of both an azetidine ring and a 4-fluoro-2-methylbenzyl group.

Eigenschaften

Molekularformel

C11H14FNO

Molekulargewicht

195.23 g/mol

IUPAC-Name

3-[(4-fluoro-2-methylphenyl)methoxy]azetidine

InChI

InChI=1S/C11H14FNO/c1-8-4-10(12)3-2-9(8)7-14-11-5-13-6-11/h2-4,11,13H,5-7H2,1H3

InChI-Schlüssel

NSKOVXITMBPIQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)COC2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.